molecular formula C19H15ClN4O2S B2643101 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 953233-80-2

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No. B2643101
CAS RN: 953233-80-2
M. Wt: 398.87
InChI Key: PFHMZVRBBMAXCU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” are not specified in the sources I found .

Scientific Research Applications

Anticancer Properties

The 7-chloroquinoline moiety, present in this compound, has garnered attention as a potential anticancer agent. It exhibits promising activity against cancer cells and has been explored both as a standalone agent and in combination with other anticancer drugs . Further studies are needed to elucidate its mechanisms of action and optimize its efficacy.

Antimicrobial Activity

The 1,2,3-triazole scaffold is well-known for its biological activity. While specific data on the antimicrobial properties of this compound are limited, the presence of the triazole ring suggests potential antibacterial and antifungal effects. Further in vitro and in vivo investigations are warranted .

Antiviral Potential

Given the structural features, this compound may also exhibit antiviral activity. The 7-chloroquinoline core has been associated with antiviral properties, making this hybrid molecule an interesting candidate for antiviral drug development. Rigorous testing against specific viral strains is essential .

Antihypertensive Effects

Although not extensively studied, the 1,2,4-benzothiadiazine-1,1-dioxide derivatives (to which this compound belongs) have been reported to possess antihypertensive properties . Further investigations are needed to explore its potential in managing hypertension.

AMPA Receptor Modulation

The compound’s unique structure may interact with AMPA receptors, which play a crucial role in synaptic transmission. Investigating its effects on neuronal excitability and synaptic plasticity could reveal novel therapeutic avenues .

KATP Channel Activation

The KATP (ATP-sensitive potassium) channels are involved in cellular energy homeostasis and play a role in various diseases. This compound’s pharmacophore may influence KATP channel activity, making it relevant for metabolic disorders and cardiovascular conditions. Detailed studies are necessary .

Other Potential Applications

Beyond the mentioned fields, this compound’s hybrid structure opens up possibilities for diverse applications. Researchers should explore its interactions with specific targets, metabolic pathways, and cellular processes to uncover additional therapeutic uses.

Future Directions

The future directions for research on “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” are not specified in the sources I found .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-11-6-7-14(20)17-16(11)22-19(27-17)24(10-13-5-3-4-8-21-13)18(25)15-9-12(2)23-26-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHMZVRBBMAXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

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